molecular formula C₄H₅D₄NO₂S B1145503 DL-Homocysteine-3,3,4,4-D4 CAS No. 416845-90-4

DL-Homocysteine-3,3,4,4-D4

Cat. No. B1145503
M. Wt: 139.21
InChI Key:
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Description

Synthesis Analysis

The synthesis of DL-Homocysteine and its derivatives involves multiple steps, including reactions starting from (RS)-homocysteine thiolactone hydrochloride to yield optically active forms of homocysteine with high purity. These processes leverage asymmetric transformations and reactions with formaldehyde in specific conditions to achieve the desired products (Miyazaki et al., 1993). Moreover, the electrochemical synthesis of DL-Homocysteine from DL-Homocystine has been explored, presenting a method that avoids hazardous reductants, showcasing an industrial-scale application of these synthesis methods (Sanchez-Cano et al., 1995).

Molecular Structure Analysis

DL-Homocysteine's molecular structure, including its derivatives and complexes with metal ions, has been extensively studied through spectroscopic techniques. For instance, FT-IR spectroscopy has been utilized to characterize the binding of D,L-Homocysteic acid with alkali metal ions, revealing significant insights into its structural dynamics and interactions at various pH levels (Zhang et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving DL-Homocysteine include its transformation into other biologically relevant compounds. For example, solid-phase synthesis techniques have been employed to create trisubstituted succinimides from DL-Homocysteine thiolactone, highlighting its versatility in chemical reactions and potential for generating novel compounds (Girdwood & Shute, 1997).

Physical Properties Analysis

The physical properties of DL-Homocysteine and its analogs, such as solubility, melting points, and stability, are crucial for its application in various scientific domains. Studies focusing on these aspects help in understanding the behavior of homocysteine under different conditions and in developing appropriate handling and storage protocols.

Chemical Properties Analysis

The chemical properties of DL-Homocysteine, including its reactivity, oxidation states, and interaction with other molecules, are foundational to its role in biological systems and industrial applications. Research into homocysteine metabolism provides insights into its function and the impact of its levels on health, demonstrating its involvement in critical biochemical pathways (Bowman et al., 1999).

Scientific Research Applications

  • Effects on Oxygen Consumption in Rat Heart Tissue

    DL-Homocysteine and its related compounds significantly decrease the oxygen consumption rate in rat heart tissue homogenate. This effect could be linked to the cardiotoxicity of homocysteine-related compounds and might be mediated by various gasotransmitters (Uzelac et al., 2018).

  • Influence on Homocysteine Metabolism

    Homocysteine metabolism, crucial for cardiovascular and nervous system health, involves complex interactions with vitamins and enzymes. Elevated homocysteine levels are associated with increased risk of vascular disease and dementias, affecting essential pathways like transsulfuration and remethylation (Selhub, 1999).

  • Impact on Brain Synthesis of Kynurenic Acid

    DL-Homocysteine can either enhance or inhibit the production of kynurenic acid in the brain, a compound with neuroprotective qualities. This biphasic modulation may be related to the effects of hyperhomocysteinemia on brain dysfunction (Luchowska et al., 2005).

  • Role in Cardiovascular Diseases

    Homocysteine's metabolism is closely linked to cardiovascular diseases. It is an independent risk factor for conditions such as atherosclerosis, hypertension, and aneurysm. Strategies focusing on lowering homocysteine levels, particularly through dietary supplements like folic acids and vitamin B, have shown effectiveness in preventing vascular disease (Fu et al., 2017).

  • Synthesis of Optically Active Deuterium-Labeled Homocysteine Thiolactone

    This study describes the preparation of optically pure (R)- and (S)-3-aminotetradeutero-2-thiophenone (D- and L-[2H4]homocysteine thiolactone) from DL-[3,3,4,4-2H4]methionine. These compounds can be used in metabolic and pharmacokinetic studies, highlighting the potential research applications of DL-Homocysteine-3,3,4,4-D4 in understanding various metabolic pathways (Shinohara et al., 2010).

Safety And Hazards

DL-Homocysteine-3,3,4,4-D4 should be handled with gloves and stored under recommended conditions .

properties

IUPAC Name

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Homocysteine-3,3,4,4-D4

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